



Application Notes: In Vitro Restimulation of T cells with PLP (139-151)

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Compound of Interest		
Compound Name:	PLP (139-151)	
Cat. No.:	B612553	Get Quote

Introduction

Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. The peptide fragment spanning amino acids 139-151, **PLP (139-151)**, is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL (H-2s) mice, a widely studied animal model for multiple sclerosis.[1][2] In vitro restimulation of T cells isolated from these mice with **PLP (139-151)** is a critical technique for studying the cellular and molecular mechanisms of T cell activation, differentiation, and effector function in the context of CNS autoimmunity. This process allows for the analysis of antigen-specific T cell proliferation, cytokine production, and the evaluation of potential therapeutic agents.

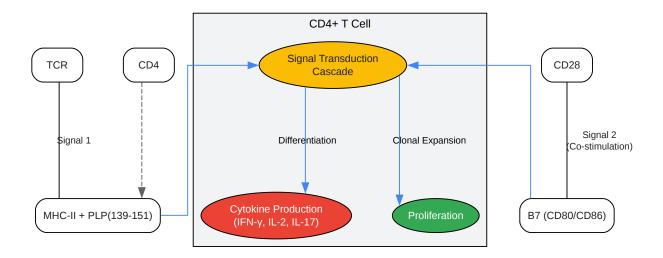
Upon restimulation, CD4+ T cells specific for **PLP (139-151)** become activated and produce a characteristic profile of pro-inflammatory cytokines.[3] These T cells are predominantly of the Th1 and Th17 lineages, characterized by the secretion of Interferon-gamma (IFN-y) and Interleukin-17 (IL-17), respectively.[3][4] These cytokines are considered key factors in the initiation and maintenance of autoimmune inflammation in the CNS.[3] Therefore, in vitro restimulation assays are invaluable tools for researchers, scientists, and drug development professionals working to understand and modulate autoimmune responses.

T Cell Activation Signaling Pathway

The activation of a **PLP (139-151)**-specific CD4+ T cell is initiated by the interaction of its T cell receptor (TCR) with the **PLP (139-151)** peptide presented by Major Histocompatibility Complex (MHC) class II molecules (I-A\s in SJL mice) on the surface of an Antigen Presenting Cell



(APC). This primary signal is strengthened by a co-stimulatory signal, typically involving the CD28 receptor on the T cell binding to B7 molecules (CD80/CD86) on the APC.[5][6] This dual signaling cascade triggers downstream pathways leading to T cell proliferation, differentiation, and the secretion of effector cytokines.



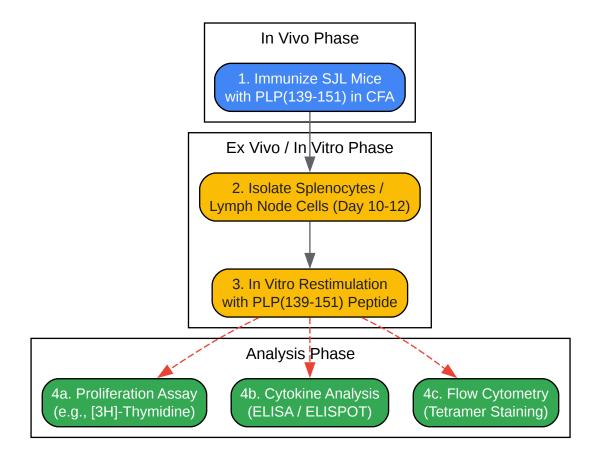
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Caption: T Cell activation by an Antigen Presenting Cell.

Experimental Protocols General Experimental Workflow

The overall process involves priming T cells in vivo through immunization, followed by isolation and in vitro restimulation to assess their function.





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Caption: General workflow for PLP(139-151) T cell restimulation.

Protocol 1: Isolation and Culture of Splenocytes for Restimulation

This protocol describes the isolation of splenocytes from **PLP (139-151)**-immunized mice, which contain both T cells and APCs necessary for the restimulation assay.

Materials:

- SJL mice (immunized 10-12 days prior with PLP (139-151)/CFA)
- 70 μm cell strainer
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin (Complete RPMI)



- · ACK lysis buffer
- PLP (139-151) peptide solution (e.g., 1 mg/mL stock in sterile water or PBS)

Procedure:

- Euthanize immunized SJL mice according to institutional guidelines.
- Aseptically harvest spleens and place them in a petri dish containing cold Complete RPMI.
- Generate a single-cell suspension by gently grinding the spleens through a 70 μm cell strainer using the plunger of a syringe.
- Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.
- Resuspend the cell pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
- Neutralize the lysis buffer by adding 10 mL of Complete RPMI. Centrifuge as in step 4.
- Discard the supernatant and resuspend the cell pellet in fresh Complete RPMI.
- Count viable cells using a hemocytometer and trypan blue exclusion.
- Adjust the cell concentration to 2 x 10⁶ cells/mL in Complete RPMI.

Protocol 2: In Vitro T Cell Restimulation and Proliferation Assay

This protocol measures the proliferation of T cells in response to **PLP (139-151)**.

Procedure:

- Plate 100 μ L of the splenocyte suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
- Prepare serial dilutions of the PLP (139-151) peptide in Complete RPMI.



- Add 100 μL of the peptide dilutions to the wells to achieve final concentrations typically ranging from 1 to 50 μg/mL.[7] For a standard assay, a concentration of 20 μg/mL is often used.[8] Include wells with medium only as a negative control.
- Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- For proliferation analysis, add 1 μ Ci of [3H]-thymidine to each well during the final 18 hours of culture.
- Harvest the cells onto filter mats using a cell harvester and measure thymidine incorporation using a scintillation counter.
- Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Protocol 3: Cytokine Production Analysis by ELISA

This protocol quantifies the secretion of key cytokines into the culture supernatant following restimulation.

Procedure:

- Set up the cell cultures as described in Protocol 2, steps 1-3, typically in 24-well or 48-well plates for larger supernatant volumes.
- Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.[9][10]
- After incubation, centrifuge the plates to pellet the cells.
- Carefully collect the culture supernatants, avoiding cell pellet disruption. Supernatants can be used immediately or stored at -80°C.
- Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, IL-17, IL-4, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][11][12]

Data Presentation



The following tables summarize representative quantitative data reported in the literature for cytokine production and T cell frequencies following in vitro restimulation with **PLP (139-151)**.

Table 1: Cytokine Production by PLP (139-151)-Restimulated T Cells

This table shows the typical cytokine profile of T cells from **PLP (139-151)**-immunized mice after in vitro restimulation. The response is dominated by Th1 and Th17 cytokines.

Cytokine	Typical Response upon PLP (139-151) Restimulation	Notes	Reference
IFN-γ	High Production	Signature Th1 cytokine.[11][12]	[11],[12],[4]
IL-17	High Production	Signature Th17 cytokine, crucial in EAE pathogenesis.[3] [4]	[3],[4],[9]
IL-2	Moderate to High Production	Important for T cell proliferation and survival.[4][12][13]	[13],[12],[4]
TNF-α	Production Detected	Pro-inflammatory cytokine.	[13]
IL-4	Low to Undetectable	Signature Th2 cytokine; typically not produced by encephalitogenic T cells.[11]	[11],[13]
IL-10	Low to Undetectable	Regulatory cytokine; typically not produced by encephalitogenic T cells.[11]	[11]



Table 2: Frequency of PLP (139-151)-Specific CD4+ T Cells

This table provides examples of the frequency of antigen-specific T cells detected after in vitro expansion, often measured using MHC class II tetramers.

Experimental Condition	Cell Source	Measurement Method	Frequency of PLP (139-151)- reactive CD4+ T cells	Reference
PLP (139-151) Immunization	Splenocytes	I-A\s Tetramer Staining	~4.61%	[11]
PLP (139-151) Immunization + Co-culture with VWAK copolymer	Splenocytes	I-A\s Tetramer Staining	~2.92%	[11]
PLP (139-151) Immunization (RMT1-10 antibody treatment)	Spleen/Lymph Nodes	I-A\s Tetramer Staining	~0.43%	[14]
PLP (139-151) Immunization (Control IgG treatment)	Spleen/Lymph Nodes	I-A\s Tetramer Staining	~0.91%	[14]

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Methodological & Application





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